molecular formula C12H14ClF2N3 B12221130 N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12221130
M. Wt: 273.71 g/mol
InChI Key: HLGCTIJNFXHFGQ-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 3,5-difluorobenzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorobenzyl)-1-butanamine
  • N-(3,5-Difluorobenzyl)guanidine
  • 5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine

Uniqueness

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,5-difluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7,15H,6H2,1-2H3;1H

InChI Key

HLGCTIJNFXHFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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